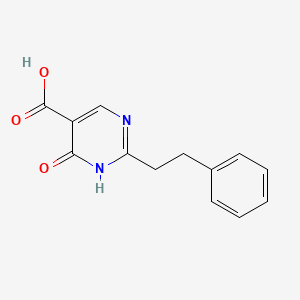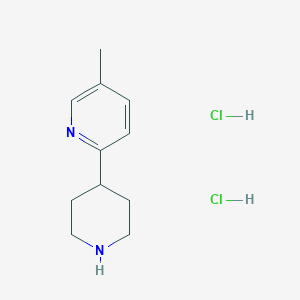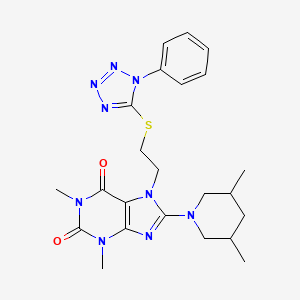
N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex isoquinoline derivatives, similar to the target compound, often involves multi-step chemical reactions that can include the formation of carboxamides from carboxylic acids, utilizing reagents such as niobium pentachloride under mild conditions. These synthetic routes are crucial for constructing the core isoquinoline alkaloid structures, as demonstrated by Nery et al. (2003), who detailed a practical method for such conversions (Nery, Ribeiro, Lopes, & Lopes, 2003).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by their unique scaffold, which is pivotal in their interaction with biological targets. The analysis and characterization of these molecules, including our target compound, involve sophisticated techniques such as NMR, IR spectroscopy, and X-ray crystallography, providing insights into their conformation and reactivity patterns.
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including cyclization, methylation, and interactions with reagents like phosphorus oxychloride and ammonia, to synthesize specific structures. These reactions are integral to modifying the compound's chemical properties for potential applications. For instance, the synthesis of methoxylated tetrahydroisoquinoliniums as discussed by Graulich et al. (2006) highlights the modification of chemical structures to enhance binding affinity to biological receptors (Graulich et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Derivative Compounds Research in the field of synthetic chemistry has focused on developing compounds with similar structural frameworks, including tetrahydroisoquinoline derivatives, which are noted for their potential in creating pharmacologically active molecules. For example, studies have synthesized various derivatives aiming at enhancing antimicrobial activities, indicating a broad interest in exploring these compounds' bioactive potential. One notable effort involved synthesizing a series of compounds evaluated for their in vitro antibacterial and antifungal activities, demonstrating the utility of such structures in developing potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, synthetic investigations have also focused on the production of derivatives with improved systemic exposure, as seen in compounds analogous to existing drugs, pointing to the versatility of these frameworks in medicinal chemistry (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Chemical Modifications and Biological Activities Modifications of the tetrahydroisoquinoline scaffold have been explored, aiming to enhance biological activity or pharmacokinetic properties. For instance, niobium pentachloride has been utilized to convert carboxylic acids to the corresponding carboxamides, a method that could be applied to synthesize similar compounds, highlighting the synthetic flexibility and potential modifications to adjust biological activity or solubility (Nery, Ribeiro, Lopes, & Lopes, 2003). Moreover, research into the synthesis of methoxylated tetrahydroisoquinolinium derivatives for ligand binding studies suggests a keen interest in manipulating these structures for specific biological targets, such as Ca2+-activated K+ channels (Graulich et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound might interact with monoamine oxidases or similar enzymes.
Mode of Action
Based on its structural similarity to other compounds, it may inhibit the activity of certain enzymes, such as monoamine oxidases . This inhibition could occur through the compound binding to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Biochemical Pathways
This could have downstream effects on various physiological processes, including mood regulation and the stress response .
Pharmacokinetics
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might have good bioavailability and stability.
Action Environment
The stability of similar compounds in suzuki–miyaura cross-coupling reactions suggests that this compound might be relatively stable under a variety of conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-31-20-8-10-21(11-9-20)34-16-23-22-15-25(33-3)24(32-2)14-17(22)12-13-29(23)26(30)28-19-6-4-18(27)5-7-19/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFGKZQTUSFECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2493301.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)


![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)



![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)